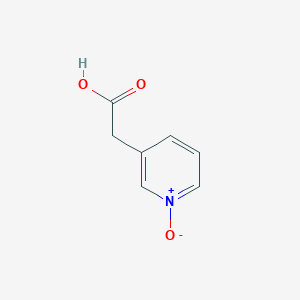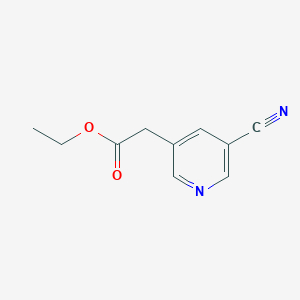
Ethyl 5-Cyanopyridine-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Cyano-3-pyridine carboxylate d'éthyle est un composé organique de formule chimique C10H10N2O2. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique de formule C5H5N. Le composé est caractérisé par la présence d'un groupe cyano (-CN) en position 5 et d'un groupe ester éthylique (-COOCH2CH3) en position 3 du cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 5-Cyano-3-pyridine carboxylate d'éthyle peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyanoacétylation de dérivés de la pyridine. Ce processus implique généralement la réaction d'un dérivé de la pyridine avec le cyanoacétate d'éthyle en présence d'une base, telle que l'éthylate de sodium, sous reflux . La réaction se déroule par la formation d'un intermédiaire, qui subit ensuite une cyclisation pour former le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la synthèse du 5-Cyano-3-pyridine carboxylate d'éthyle peut impliquer des méthodes plus efficaces et évolutives. Une de ces méthodes est la réaction de couplage Suzuki-Miyaura, qui implique le couplage croisé d'un halogénure d'aryle avec un composé organoboron en présence d'un catalyseur au palladium . Cette méthode est privilégiée pour ses conditions réactionnelles douces et ses rendements élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Cyano-3-pyridine carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes de pyridine correspondants.
Réduction : La réduction du groupe cyano peut produire des amines primaires.
Substitution : Le groupe ester peut être hydrolysé pour former des acides carboxyliques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : L'hydrolyse peut être réalisée en utilisant un acide ou une base aqueux.
Principaux produits formés
Oxydation : N-oxydes de pyridine.
Réduction : Amines primaires.
Substitution : Acides carboxyliques.
Applications de la recherche scientifique
Le 5-Cyano-3-pyridine carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Médecine : Il sert de précurseur dans la synthèse de composés pharmaceutiques aux effets thérapeutiques potentiels.
Industrie : Le composé est utilisé dans la production de matériaux aux propriétés spécifiques, tels que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action du 5-Cyano-3-pyridine carboxylate d'éthyle implique son interaction avec diverses cibles moléculaires. Par exemple, dans les systèmes biologiques, le composé peut inhiber des enzymes ou des récepteurs spécifiques, ce qui conduit aux effets biologiques observés . Le groupe cyano et la fonctionnalité ester jouent un rôle crucial dans sa réactivité et son interaction avec les molécules biologiques.
Applications De Recherche Scientifique
Ethyl 5-Cyanopyridine-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 5-Cyanopyridine-3-acetate involves its interaction with various molecular targets. For instance, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The cyano group and ester functionality play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Le 5-Cyano-3-pyridine carboxylate d'éthyle peut être comparé à d'autres dérivés de la pyridine, tels que :
3-Cyanopyridine : Il manque le groupe ester, ce qui le rend moins polyvalent dans certaines applications de synthèse.
3-Pyridine carboxylate d'éthyle : Il manque le groupe cyano, ce qui peut réduire son activité biologique.
Acide 5-cyanopyridine-3-carboxylique : Il contient un groupe acide carboxylique au lieu d'un ester, ce qui affecte sa solubilité et sa réactivité.
La présence à la fois du groupe cyano et du groupe ester dans le 5-Cyano-3-pyridine carboxylate d'éthyle le rend unique et précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
ethyl 2-(5-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)4-8-3-9(5-11)7-12-6-8/h3,6-7H,2,4H2,1H3 |
Clé InChI |
ZSRXKWXXJNPHAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=CN=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
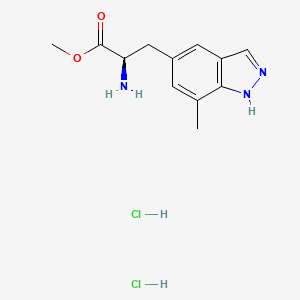
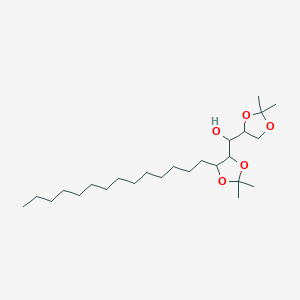

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
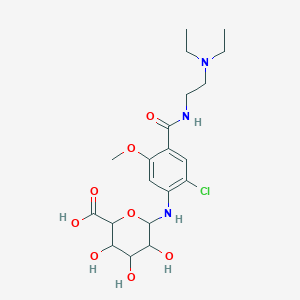
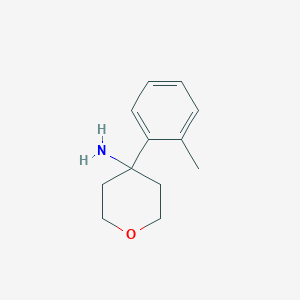
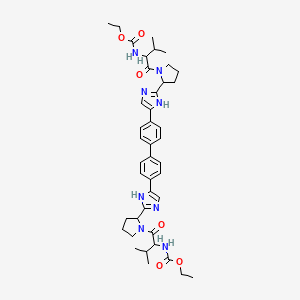

![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)

